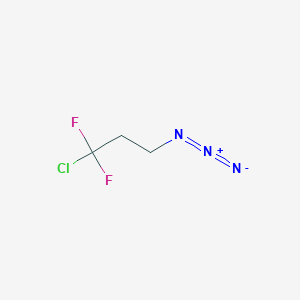
5-Methanesulfonyl-2-methylfuran-3-carboxylic acid
Descripción general
Descripción
“5-Methanesulfonyl-2-methylfuran-3-carboxylic acid” is a chemical compound with the CAS Number: 1934412-32-4 . It has a molecular weight of 204.2 . The IUPAC name for this compound is 2-methyl-5-(methylsulfonyl)furan-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8O5S/c1-4-5(7(8)9)3-6(12-4)13(2,10)11/h3H,1-2H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 204.2 .Aplicaciones Científicas De Investigación
Synthesis Applications : Methanesulfonic acid/SiO2 has been identified as an efficient combination for synthesizing 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, highlighting its potential in simplifying synthesis processes (Sharghi & Asemani, 2009).
Catalytic Applications : A study by Zolfigol et al. (2015) discusses the use of carbamoylhydrazine-1-sulfonic acid, a compound related to methanesulfonic acid, as a novel catalyst in synthesizing various organic compounds. This indicates the potential of methanesulfonic acid derivatives in catalytic applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Biological and Microbial Metabolism : Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria, suggesting its biological relevance and potential use in microbial studies (Kelly & Murrell, 1999).
Chemical Transformations and Reactions : Research by Jacobi and Hampton (2003) on the conversion of carboxylic acids to methyl esters using methanesulfonyl chloride highlights the versatility of methanesulfonic acid derivatives in chemical transformations (Jacobi & Hampton, 2003).
Bioconversion Technologies : A study by Garg et al. (2018) on the bioconversion of methane to C-4 carboxylic acids through engineered Methylomicrobium buryatense 5GB1C demonstrates the potential application of methanesulfonic acid derivatives in bioconversion processes (Garg, Wu, Clomburg, & Bennett, 2018).
Pharmaceutical Synthesis : The synthesis of cariporide mesilate and other selective Na+/H+ exchange inhibitors, as detailed by Weichert et al. (1997), implies the role of methanesulfonic acid derivatives in developing pharmaceutical compounds (Weichert, Faber, Jansen, Scholz, & Lang, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-5-methylsulfonylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c1-4-5(7(8)9)3-6(12-4)13(2,10)11/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZCHUQNCAUEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal](/img/structure/B1383511.png)
![Benzoic acid, 4-(dimethylamino)-, 2-[(cyclopentylamino)thioxomethyl]hydrazide](/img/structure/B1383513.png)
![2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B1383517.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1383519.png)

![2-Azaspiro[3.3]heptan-6-one trifluoroacetate](/img/structure/B1383523.png)
![4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde](/img/structure/B1383524.png)

![1-(4-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B1383526.png)


